Cas no 2034490-64-5 (3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

3-Benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a structurally complex heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidinone core. Its key advantages include the presence of a benzyl group at the 3-position and a phenyl substituent at the 7-position, which may enhance binding affinity in medicinal chemistry applications. The 2-[(2-methylpropyl)sulfanyl] moiety introduces potential for improved solubility and metabolic stability. This scaffold is of interest in pharmaceutical research due to its potential as a kinase inhibitor or modulator of biological pathways. The compound's rigid polycyclic framework offers opportunities for further derivatization, making it a versatile intermediate in drug discovery. Its synthetic accessibility and functional group diversity support structure-activity relationship studies.
3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one structure
2034490-64-5 structure
Product Name:3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
CAS No:2034490-64-5
MF:C23H23N3OS
MW:389.5132
CID:5351969
Update Time:2025-06-12

3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
    • 3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
    • 3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
    • Inchi: 1S/C23H23N3OS/c1-16(2)15-28-23-25-20-19(18-11-7-4-8-12-18)13-24-21(20)22(27)26(23)14-17-9-5-3-6-10-17/h3-13,16,24H,14-15H2,1-2H3
    • InChI Key: JSSSCDARIDNIAJ-UHFFFAOYSA-N
    • SMILES: S(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C1=NC2C(C3C([H])=C([H])C([H])=C([H])C=3[H])=C([H])N([H])C=2C(N1C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 566
  • XLogP3: 5.4
  • Topological Polar Surface Area: 73.8

3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one Pricemore >>

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3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one Related Literature

Additional information on 3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Comprehensive Analysis of 3-Benzyl-2-[(2-Methylpropyl)Sulfanyl]-7-Phenyl-3H,4H,5H-Pyrrolo[3,2-d]Pyrimidin-4-One (CAS 2034490-64-5)

The compound 3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 2034490-64-5) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its intricate pyrrolo[3,2-d]pyrimidin-4-one core, combined with benzyl and phenyl substituents, makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and signal transduction pathways. Researchers are increasingly exploring its potential applications in oncology and inflammation due to its modular design and tunable properties.

In recent years, the demand for sulfanyl-containing heterocycles like this compound has surged, driven by their role in modulating protein-protein interactions. The 2-[(2-methylpropyl)sulfanyl] moiety, in particular, enhances lipophilicity and membrane permeability, critical factors for bioavailability. This aligns with current trends in AI-driven drug design, where computational models prioritize compounds with balanced hydrophobicity. A 2023 study highlighted its structural similarity to known kinase inhibitors, sparking interest in repurposing strategies for rare diseases—a hot topic in precision medicine.

Synthetic accessibility is another key advantage of CAS 2034490-64-5. The scaffold can be functionalized at multiple positions, enabling structure-activity relationship (SAR) studies. This flexibility resonates with the growing focus on fragment-based drug discovery, where researchers combine small molecular fragments to optimize potency. Notably, its 3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one backbone shares features with FDA-approved drugs like tofacitinib, suggesting potential cross-application in autoimmune therapies.

From an analytical perspective, the compound’s UV/Vis absorption profile (λmax ~270 nm) makes it suitable for high-throughput screening assays. Its stability under physiological pH conditions further supports in vitro testing—a frequent search query among medicinal chemists. Recent patents have disclosed derivatives of this scaffold for neurodegenerative disease targets, tapping into the booming neuroscience research market.

Environmental and regulatory considerations are also addressed in its design. Unlike traditional thioether-containing compounds, the isobutylsulfanyl side chain minimizes metabolic oxidation risks, a concern raised in green chemistry forums. This positions CAS 2034490-64-5 as a sustainable alternative for industrial-scale synthesis, aligning with ESG (Environmental, Social, and Governance) trends in pharma.

In summary, 3-benzyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one represents a versatile scaffold bridging computational chemistry and translational research. Its multifaceted applications—from kinase modulation to biomaterial engineering—make it a compelling subject for both academic and industrial R&D, answering frequent search queries about "next-generation heterocyclic therapeutics."

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